molecular formula C5H6IN3 B031681 3-Iodopyridine-2,6-diamine CAS No. 856851-34-8

3-Iodopyridine-2,6-diamine

Cat. No.: B031681
CAS No.: 856851-34-8
M. Wt: 235.03 g/mol
InChI Key: JRCCUFRNNYDTGN-UHFFFAOYSA-N
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Description

3-Iodopyridine-2,6-diamine is a halogenated heterocyclic compound with the molecular formula C5H6IN3 It is a derivative of pyridine, where iodine is substituted at the third position and amino groups are present at the second and sixth positions

Mechanism of Action

Target of Action

3-Iodopyridine-2,6-diamine is a highly halogenated heterocyclic compound . It is an intermediate in the synthesis of 3-Phenylphenazopyridine , which is an impurity of Phenazopyridine . Phenazopyridine is an azo dye used in the treatment of urinary tract infections . Therefore, the primary targets of this compound would be the biochemical pathways involved in the synthesis of Phenazopyridine and its action.

Mode of Action

Given its role as an intermediate in the synthesis of 3-phenylphenazopyridine , it can be inferred that it interacts with other compounds in the synthesis process to form the desired product.

Biochemical Pathways

This compound is involved in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . These compounds have various biological activities, indicating that this compound may affect multiple biochemical pathways.

Result of Action

As an intermediate in the synthesis of 3-Phenylphenazopyridine , the action of this compound results in the formation of this compound. 3-Phenylphenazopyridine is an impurity of Phenazopyridine , which is used for the treatment of pain in the urinary tract . Therefore, the molecular and cellular effects of this compound’s action are likely related to these therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyridine-2,6-diamine typically involves the iodination of pyridine derivatives. One common method is the halogenation of 2,6-diaminopyridine using iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper or palladium to facilitate the iodination process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Iodopyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

3-Iodopyridine-2,6-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Iodopyridine-2,6-diamine is unique due to the specific positioning of the iodine atom and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

3-iodopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCUFRNNYDTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332995
Record name 3-iodopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-34-8
Record name 3-iodopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-2,6-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Diaminopyridine (100 g, 916 mmol) was dissolved in dimethyl sulfoxide (400 mL), and N-iodosuccinimide (100 g, 445 mmol) was added in one portion while stirring at room temperature. The reaction solution was stirring for 10 minutes at room temperature. Water (3.5 L) was added to the reaction solution, and the precipitated solids were filtered out. The resulting aqueous layer was extracted with ethyl acetate (1.3 L) 3 times. The ethyl acetate layers were combined and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (heptane:ethyl acetate=2:3) to obtain the title compound (23.8 g, 22.8%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
reactant
Reaction Step Three
Yield
22.8%

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